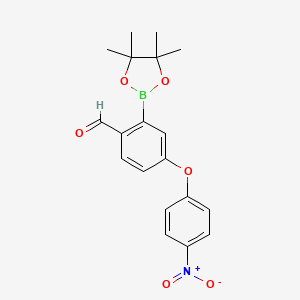
Diethyl 2-(2-tert-butyloxycarbonyl ethyl)malonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(tert-butyl) 1,1-diethyl propane-1,1,3-tricarboxylate is an organic compound with a complex structure It is characterized by the presence of a tert-butyl group, two ethyl groups, and three carboxylate groups attached to a propane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-butyl) 1,1-diethyl propane-1,1,3-tricarboxylate typically involves multi-step organic reactions. One common method includes the esterification of a suitable precursor with tert-butyl alcohol and diethyl carbonate under acidic or basic conditions. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of 3-(tert-butyl) 1,1-diethyl propane-1,1,3-tricarboxylate may involve large-scale esterification processes. These processes utilize continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of advanced purification techniques, such as distillation and crystallization, ensures the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-(tert-butyl) 1,1-diethyl propane-1,1,3-tricarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the tert-butyl or ethyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂R) can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
3-(tert-butyl) 1,1-diethyl propane-1,1,3-tricarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 3-(tert-butyl) 1,1-diethyl propane-1,1,3-tricarboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific active sites, modulating the activity of these targets. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 3-(tert-butyl) 1,1-diethyl propane-1,1,2-tricarboxylate
- 3-(tert-butyl) 1,1-diethyl propane-1,1,4-tricarboxylate
- 3-(tert-butyl) 1,1-diethyl propane-1,1,3-tricarboxamide
Uniqueness
3-(tert-butyl) 1,1-diethyl propane-1,1,3-tricarboxylate is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry.
Properties
Molecular Formula |
C14H24O6 |
|---|---|
Molecular Weight |
288.34 g/mol |
IUPAC Name |
3-O-tert-butyl 1-O,1-O-diethyl propane-1,1,3-tricarboxylate |
InChI |
InChI=1S/C14H24O6/c1-6-18-12(16)10(13(17)19-7-2)8-9-11(15)20-14(3,4)5/h10H,6-9H2,1-5H3 |
InChI Key |
SKGHEAQCMKFQFF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CCC(=O)OC(C)(C)C)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-b]pyridin-1-yl]ethanol](/img/structure/B13994727.png)




![2,3,5,6-Tetrafluoro-n,n-dimethyl-4-[(e)-phenyldiazenyl]aniline](/img/structure/B13994773.png)



![Ethyl 7-bromobenzo[d]isoxazole-3-carboxylate](/img/structure/B13994806.png)



